Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
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Description
“Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” is an organic compound with the molecular formula C14H14O2S2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” consists of a benzene ring attached to a sulfonyl group and an ethyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” would be determined by its molecular structure. It has a molecular weight of 278.4 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally .Safety And Hazards
Future Directions
The future directions for research on “Benzene, [[2-(phenylsulfonyl)ethyl]thio]-” could include exploring its potential uses in various chemical reactions or studying its properties in more detail . As with all scientific research, future work would be guided by the results of previous studies and the needs of the scientific community.
properties
IUPAC Name |
2-(benzenesulfonyl)ethylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-11-17-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFBKAMRWDDMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353198 |
Source
|
Record name | Benzene, [[2-(phenylsulfonyl)ethyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [[2-(phenylsulfonyl)ethyl]thio]- | |
CAS RN |
29290-71-9 |
Source
|
Record name | Benzene, [[2-(phenylsulfonyl)ethyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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